9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-
CAS No.: 157331-84-5
Cat. No.: VC16851014
Molecular Formula: C38H22Br4O2
Molecular Weight: 830.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157331-84-5 |
|---|---|
| Molecular Formula | C38H22Br4O2 |
| Molecular Weight | 830.2 g/mol |
| IUPAC Name | 2,7-dibromo-9-[2-[2-(2,7-dibromo-9-hydroxyfluoren-9-yl)phenyl]phenyl]fluoren-9-ol |
| Standard InChI | InChI=1S/C38H22Br4O2/c39-21-9-13-27-28-14-10-22(40)18-34(28)37(43,33(27)17-21)31-7-3-1-5-25(31)26-6-2-4-8-32(26)38(44)35-19-23(41)11-15-29(35)30-16-12-24(42)20-36(30)38/h1-20,43-44H |
| Standard InChI Key | QKTUIKVRGMYGCO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CC=C2C3(C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)O)C6(C7=C(C=CC(=C7)Br)C8=C6C=C(C=C8)Br)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2,7-dibromo-9-[2-[2-(2,7-dibromo-9-hydroxyfluoren-9-yl)phenyl]phenyl]fluoren-9-ol, reveals a symmetrical structure comprising two fluorenol moieties linked at their 9-positions via a 1,1'-biphenyl group. Each fluorenol unit is substituted with bromine atoms at the 2- and 7-positions, creating a planar, conjugated system ideal for electronic applications . The hydroxyl groups at the 9-positions introduce hydrogen-bonding capability, potentially influencing crystallization behavior .
Table 1: Key Chemical Data
Physical Properties
While explicit data on melting point, solubility, and thermal stability are unavailable for this specific compound, analogies can be drawn to simpler bromofluorenols. For instance, 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol (CAS 132717-37-4), a structurally related monomer, has a molecular weight of 416.1 g/mol and exists as a solid under standard conditions . The biphenyl-linked dimer’s increased molecular weight and symmetry likely enhance crystallinity compared to monomeric derivatives .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
The compound’s synthesis likely begins with 9-fluorenone, a common precursor in fluorenol chemistry . A plausible route involves:
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Double Grignard Addition: Reacting 9-fluorenone with a bifunctional aryl Grignard reagent to install the biphenyl backbone.
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Bromination: Electrophilic aromatic bromination at the 2- and 7-positions of each fluorenol unit using bromine () or bromosuccinimide (NBS) .
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Hydroxylation: Oxidation or hydrolysis to introduce the 9-hydroxyl groups, though their presence in the final product suggests they may originate from the Grignard reaction itself .
Experimental Considerations
A synthesis described for 9-phenyl-9-fluorenol derivatives provides methodological insights:
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Grignard Reaction: 9-Fluorenone reacts with phenylmagnesium bromide in diethyl ether under nitrogen, followed by quenching with saturated and extraction with dichloromethane .
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Purification: Column chromatography or recrystallization would be critical given the compound’s high molecular weight and potential regiochemical byproducts.
Electronic Properties and Material Science Applications
Conjugation and Bandgap Engineering
The biphenyl bridge extends π-conjugation across both fluorenol units, lowering the HOMO-LUMO gap compared to monomeric analogs . Bromine’s electron-withdrawing nature further modifies electronic structure, making the compound a candidate for:
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